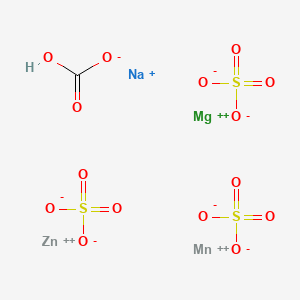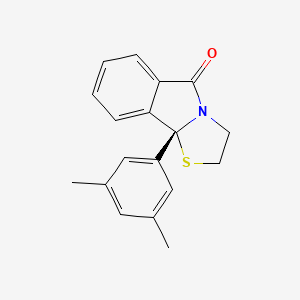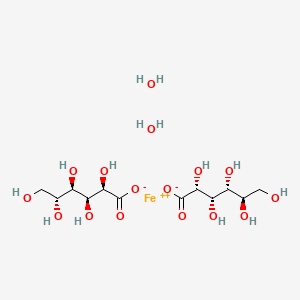![molecular formula C33H38N4O6 B1197093 3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1197093.png)
3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phycocyanobilin is a blue phycobilin, a type of tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present in the phycobiliproteins allophycocyanin and phycocyanin, where it serves as the terminal acceptor of energy . This compound plays a crucial role in photosynthesis by capturing light energy and transferring it to the photosynthetic reaction centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phycocyanobilin can be synthesized through a series of enzymatic reactions starting from 5-aminolevulinic acid . The biosynthetic pathway involves several steps:
- Two molecules of 5-aminolevulinic acid undergo a condensation reaction catalyzed by porphobilinogen synthase to yield porphobilinogen.
- Four molecules of porphobilinogen are polymerized into a linear tetrapyrrole by porphobilinogen deaminase.
- The linear tetrapyrrole is converted to uroporphyrinogen III by uroporphyrinogen III synthase.
- Uroporphyrinogen III is then converted to heme by uroporphyrinogen III decarboxylase.
- The heme molecule is converted to biliverdin IX α.
- Finally, biliverdin is reduced to phycocyanobilin by phycocyanin ferredoxin oxidoreductase .
Industrial Production Methods: Industrial production of phycocyanobilin often involves the use of genetically engineered microorganisms such as Escherichia coli. By optimizing the expression of key enzymes and using high-throughput screening methods, researchers have been able to enhance the production of phycocyanobilin in Escherichia coli . This approach allows for the large-scale production of phycocyanobilin for various applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phycocyanobilin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Phycocyanobilin kann oxidiert werden, um Biliverdin zu bilden.
Reduktion: Biliverdin kann zurück zu Phycocyanobilin reduziert werden.
Substitution: Phycocyanobilin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Ferredoxin verwendet.
Substitution: Verschiedene Nukleophile können unter milden Bedingungen für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Biliverdin.
Reduktion: Phycocyanobilin.
Substitution: Verschiedene substituierte Phycocyanobilin-Derivate.
Wissenschaftliche Forschungsanwendungen
Phycocyanobilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Zeigt antioxidative, entzündungshemmende und krebshemmende Eigenschaften, wodurch es zu einem potenziellen therapeutischen Mittel wird
Industrie: Wird als natürlicher Farbstoff in der Lebensmittel- und Kosmetikindustrie verwendet.
5. Wirkmechanismus
Phycocyanobilin übt seine Wirkungen durch verschiedene Mechanismen aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Immunantworten.
Nephroprotektive Wirkung: Es schützt vor Nierenschäden, indem es oxidativen Stress verhindert und Redox-Umgebungsmarker moduliert.
Wirkmechanismus
Phycocyanobilin is structurally similar to other tetrapyrrole compounds such as bilirubin and biliverdin . it has unique properties that distinguish it from these compounds:
Vergleich Mit ähnlichen Verbindungen
Phycocyanobilin ist strukturell ähnlich anderen Tetrapyrrol-Verbindungen wie Bilirubin und Biliverdin . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Liste ähnlicher Verbindungen:
- Bilirubin
- Biliverdin
- Urobilin
- Stercobilin
Die einzigartigen Eigenschaften von Phycocyanobilin und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.
Eigenschaften
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMALANKTSRILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20298-86-6 |
Source


|
| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)


